Chloro-bis(dimethylamino)-methylium chloride
Overview
Description
Chloro-bis(dimethylamino)-methylium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group and two dimethylamino groups attached to a methylium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Chloro-bis(dimethylamino)-methylium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the dimethylamino groups may be oxidized or reduced under specific conditions.
Addition Reactions: The methylium ion can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dimethylamino-substituted derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
Chloro-bis(dimethylamino)-methylium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Chloro-bis(dimethylamino)phosphine: Similar in structure but contains a phosphorus atom instead of a methylium ion.
Dimethylaminochloromethane: Contains only one dimethylamino group and a chloro group attached to a methane backbone.
Bis(dimethylamino)methane: Lacks the chloro group, consisting of two dimethylamino groups attached to a methane backbone.
Uniqueness: Chloro-bis(dimethylamino)-methylium chloride is unique due to the presence of both a chloro group and two dimethylamino groups attached to a methylium ion. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLSXCBFHQUTH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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